molecular formula C25H25N5O2S B11247879 6-methyl-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-N-phenylpyrimidin-4-amine

6-methyl-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-N-phenylpyrimidin-4-amine

Cat. No.: B11247879
M. Wt: 459.6 g/mol
InChI Key: WLAXKPHNIKTEGU-UHFFFAOYSA-N
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Description

6-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE is a complex organic compound that features a pyrimidine core substituted with a naphthalene sulfonyl piperazine and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sulfonyl chlorides, aryl halides, and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

6-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-2-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-N-PHENYLPYRIMIDIN-4-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H25N5O2S

Molecular Weight

459.6 g/mol

IUPAC Name

6-methyl-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C25H25N5O2S/c1-19-17-24(27-22-9-3-2-4-10-22)28-25(26-19)29-13-15-30(16-14-29)33(31,32)23-12-11-20-7-5-6-8-21(20)18-23/h2-12,17-18H,13-16H2,1H3,(H,26,27,28)

InChI Key

WLAXKPHNIKTEGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)NC5=CC=CC=C5

Origin of Product

United States

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